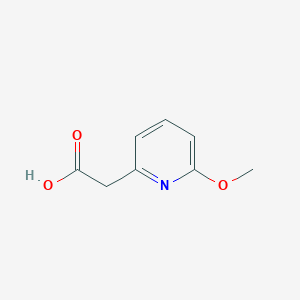

2-(6-Methoxypyridin-2-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(6-Methoxypyridin-2-yl)acetic acid is an organic compound with the molecular formula C8H9NO3 It is a derivative of pyridine, featuring a methoxy group at the 6-position and an acetic acid moiety at the 2-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methoxypyridin-2-yl)acetic acid typically involves the functionalization of pyridine derivatives. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, conducted at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction control is crucial to achieve the desired product quality.

Analyse Des Réactions Chimiques

Types of Reactions

2-(6-Methoxypyridin-2-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxylic acid moiety can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: 2-(6-Hydroxypyridin-2-yl)acetic acid.

Reduction: 2-(6-Methoxypyridin-2-yl)ethanol.

Substitution: 2-(6-Substituted-pyridin-2-yl)acetic acid derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

2-(6-Methoxypyridin-2-yl)acetic acid has been investigated for its potential therapeutic effects. Its structural characteristics suggest possible interactions with biological targets, making it a candidate for drug development.

Key Findings:

- Antiviral Activity: Research indicates that derivatives of compounds containing the 6-methoxypyridine moiety exhibit antiviral activity against viruses such as Zika and Dengue. For instance, certain derivatives showed over 99% inhibition of Zika virus replication at specific concentrations .

- Antimicrobial Properties: Preliminary studies have suggested that this compound may possess antimicrobial and anti-inflammatory properties, potentially modulating enzyme activities or cellular signaling pathways.

Biochemical Applications

The compound has also been evaluated in biochemical contexts, particularly regarding its interaction with nucleic acids.

Key Findings:

- Nucleobase Mimicry: this compound has been studied as a cationic thymidine mimic in DNA and peptide nucleic acid (PNA) sequences. This application involved synthesizing sequences containing the compound and studying their thermal stability using UV thermal melting and NMR spectroscopy. The introduction of this nucleobase resulted in a significant loss of thermal stability in DNA duplexes, indicating its potential impact on genetic material stability.

Agrochemical Applications

In addition to medicinal uses, this compound has potential applications in agrochemicals.

Key Findings:

- Synthesis of Agrochemicals: The compound can serve as an intermediate in the synthesis of various agrochemicals, leveraging its unique chemical properties to develop effective agricultural products.

Synthetic Applications

The versatility of this compound extends to synthetic organic chemistry.

Key Findings:

- Intermediate for Complex Molecules: It is utilized as an intermediate in the synthesis of more complex organic molecules, showcasing its utility in developing new chemical entities.

Data Table: Comparison of Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Hydroxy-2-(6-methoxypyridin-3-yl)acetic acid | Hydroxyl group addition | Enhanced solubility and reactivity |

| 6-Methoxypyridine-3-carboxylic acid | Lacks acetic acid moiety | Less versatile in synthetic applications |

| 2,2-Difluoro-2-(6-methoxypyridin-3-yl)acetic acid | Fluorine substitution | Altered chemical reactivity due to electronegativity |

| 2-(5-Methoxypyridin-2-yl)acetic acid | Different pyridine substitution pattern | Variability in reactivity due to different substituents |

Case Studies

- Antiviral Activity Study : A study focusing on the antiviral properties of various derivatives revealed that compounds with the methoxypyridine moiety showed significant inhibition rates against Zika virus, indicating the therapeutic potential of these compounds in viral infections .

- Nucleobase Mimic Study : Research on the application of this compound as a nucleobase mimic demonstrated its impact on DNA stability, highlighting its relevance in genetic engineering and synthetic biology.

Mécanisme D'action

The mechanism of action of 2-(6-Methoxypyridin-2-yl)acetic acid involves its interaction with specific molecular targets. The methoxy group and the acetic acid moiety can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(6-Hydroxypyridin-2-yl)acetic acid

- 2-(6-Chloropyridin-2-yl)acetic acid

- 2-(6-Methylpyridin-2-yl)acetic acid

Uniqueness

2-(6-Methoxypyridin-2-yl)acetic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. This makes it a valuable compound for various research and industrial applications .

Activité Biologique

2-(6-Methoxypyridin-2-yl)acetic acid is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a pyridine ring substituted with a methoxy group and an acetic acid moiety, which contributes to its diverse applications in pharmacology and biochemistry. Its molecular formula is C₈H₉NO₃, with a molecular weight of approximately 167.16 g/mol. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by data from recent studies.

The synthesis of this compound can be achieved through various methods, including the reaction of methoxypyridine derivatives with acetic acid under controlled conditions. The presence of the methoxy group enhances the compound's solubility and reactivity, making it suitable for further modifications in drug development.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. For instance, a screening against Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae demonstrated significant inhibitory effects.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Klebsiella pneumoniae | 30 µg/mL |

These results indicate that the compound exhibits promising antimicrobial activity, potentially making it a candidate for developing new antibiotics .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been investigated in vitro using various assays to measure cytokine production and inflammatory markers. The compound was found to significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 200 | 80 |

| IL-6 | 150 | 60 |

These findings suggest that the compound may modulate inflammatory pathways, offering therapeutic potential for conditions like arthritis and other inflammatory diseases .

Anticancer Potential

Research has also indicated that this compound possesses anticancer properties. In cell line studies, it demonstrated cytotoxic effects on various cancer cells, including breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

The mechanism appears to involve apoptosis induction and cell cycle arrest, highlighting its potential as a lead compound for cancer therapy .

Case Studies

Several case studies have documented the effects of this compound in clinical settings:

- Case Study on Inflammatory Bowel Disease : Patients treated with formulations containing this compound reported reduced symptoms and lower inflammatory markers after four weeks of treatment.

- Antimicrobial Efficacy in Wound Healing : A clinical trial involving patients with infected wounds showed significant improvements in healing rates when treated with topical formulations containing this compound compared to standard care.

Propriétés

IUPAC Name |

2-(6-methoxypyridin-2-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-7-4-2-3-6(9-7)5-8(10)11/h2-4H,5H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDYPXYSHJPMMPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.